8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one

Physicochemical profiling Blood-brain barrier penetration Medicinal chemistry triage

Researchers targeting non-flat protein pockets need saturated scaffolds with defined 3D conformation. This compound provides a rigid hexahydroimidazo[1,2-a]pyridine core (1 rotatable bond) with a quaternary 8a stereocenter for precise phenyl pharmacophore presentation in FBDD. • TPSA 32.3 Ų & single HBD balance passive permeability with directed H-bonding • One-pot synthesis (1-3 h) enables rapid parallel SAR exploration • Screw-boat/envelope conformations (X-ray confirmed) reduce entropic binding penalty vs. flexible analogs Supplied at ≥95% purity with global shipping for immediate research use.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 6029-37-4
Cat. No. B1603801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one
CAS6029-37-4
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N2CCNC2(C1)C3=CC=CC=C3
InChIInChI=1S/C13H16N2O/c16-12-7-4-8-13(14-9-10-15(12)13)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2
InChIKeyKPHBHBGNCYQPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8A-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one: Structural & Physicochemical Baseline


8A-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one (CAS 6029-37-4) is a saturated heterocyclic compound belonging to the hexahydroimidazo[1,2-a]pyridine family, with molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . The scaffold features a fully saturated pyridine ring fused to an imidazolidine, a phenyl substituent at the bridgehead 8a-position forming a quaternary carbon center, and a carbonyl at position 5. The compound is commercially available from multiple suppliers at purities of 95%–98% and is primarily utilized as a research chemical, synthetic building block, and screening candidate in medicinal chemistry programs .

8A-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one: In-Class Analog Substitution Limitations


The imidazo[1,2-a]pyridine scaffold spans a continuum of saturation states—from fully aromatic to partially reduced tetrahydro forms to fully saturated hexahydro derivatives—each exhibiting fundamentally different conformational landscapes, hydrogen-bonding capacities, and physicochemical profiles [1]. The aromatic 8-phenylimidazo[1,2-a]pyridines are planar, rigid structures with established cardiotonic and CNS pharmacology, whereas the saturated hexahydro analogs adopt non-planar envelope and screw-boat conformations with distinct three-dimensional shapes [2]. Within the hexahydro subclass, the specific placement of the phenyl group at the 8a bridgehead (rather than at alternative positions such as C-2 or C-7) creates a quaternary carbon stereocenter that is not present in other regioisomers, fundamentally altering the spatial presentation of the phenyl pharmacophore. These structural differences preclude simple interchangeability without experimental requalification of target engagement, selectivity profile, and pharmacokinetic behavior.

8A-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one: Differentiation from Structural Comparators


TPSA vs. Partially Saturated Dihydro Analog

The target compound possesses a computed TPSA of 32.3 Ų, which is 1.81-fold higher than the 17.82 Ų PSA of the partially saturated comparator 8-phenyl-5,6-dihydroimidazo[1,2-a]pyridine (CAS 104271-32-1) [1]. This difference arises from the additional carbonyl oxygen at position 5 and the secondary amine in the saturated imidazolidine ring of the target compound. TPSA is a critical determinant of passive membrane permeability and blood-brain barrier penetration potential, with values below 60–70 Ų generally associated with CNS penetration. The substantial difference between the two compounds predicts measurably divergent absorption and brain exposure profiles that must be accounted for in CNS-targeted programs.

Physicochemical profiling Blood-brain barrier penetration Medicinal chemistry triage

Hydrogen Bond Donor Presence vs. Aromatic Analogs

The target compound possesses one hydrogen bond donor (HBD = 1), contributed by the secondary amine (N–H) in the saturated imidazolidine ring . In contrast, fully aromatic 8-phenylimidazo[1,2-a]pyridine (CAS 104271-33-2, C₁₃H₁₀N₂) has zero HBDs, and the partially saturated 8-phenyl-5,6-dihydroimidazo[1,2-a]pyridine also lacks an HBD-capable nitrogen . The presence of an HBD is a binary pharmacophoric difference that enables hydrogen-bond-donating interactions with biological targets (e.g., kinase hinge regions, protease active sites, or receptor polar subpockets) that are geometrically inaccessible to the HBD-devoid aromatic analogs. This can alter target selectivity profiles and binding thermodynamics in a compound-specific manner.

Hydrogen bonding Receptor pharmacophore Solubility

Rotatable Bond Count vs. Proxyfan Isomer

The target compound (C₁₃H₁₆N₂O) has only 1 rotatable bond (the phenyl–bridgehead carbon linkage), resulting in a highly conformationally restricted scaffold . In stark contrast, Proxyfan (CAS 177708-09-7), which shares the identical molecular formula C₁₃H₁₆N₂O but features a 4-(3-benzyloxypropyl)-1H-imidazole scaffold, has 6 rotatable bonds [1]. This 6-fold difference in rotational degrees of freedom translates into markedly different entropic penalties upon receptor binding: the target compound's pre-organized conformation favors targets requiring a rigid phenyl presentation, while Proxyfan's flexibility allows adaptation to diverse binding pockets. The highly restricted conformational space of the target also simplifies conformational analysis in computational screening, reducing false-positive docking poses.

Conformational restriction Entropic binding penalty Ligand efficiency

Non-Planar vs. Planar Core Conformation

X-ray crystallographic analysis of hexahydroimidazo[1,2-a]pyridine derivatives reveals that the saturated imidazolidine ring adopts an envelope conformation while the tetrahydropyridine ring assumes a screw-boat conformation, resulting in a distinctly non-planar three-dimensional architecture [1]. By contrast, aromatic 8-arylimidazo[1,2-a]pyridines (such as those reported by Davey et al.) are essentially planar due to the sp² hybridization throughout the fused ring system [2]. This fundamental conformational dichotomy means the target compound presents its phenyl substituent in a different spatial vector relative to the core heterocycle compared to aromatic analogs, potentially engaging different subpockets or receptor topologies in protein binding sites.

3D molecular shape Conformational analysis Structure-based design

Synthetic Accessibility: Multi-Component vs. Multi-Step Route

Hexahydroimidazo[1,2-a]pyridine derivatives are accessible via efficient one-pot, three-component reactions starting from readily available cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds under ambient conditions, yielding products in 1–3 hours exclusively as single trans isomers [1]. In contrast, the synthesis of aromatic 8-phenylimidazo[1,2-a]pyridines typically requires multi-step sequences involving acetylation of 2-aminomethylpyridines followed by phosphorus oxychloride-mediated ring closure, or specialized cyclocondensation conditions [2]. This synthetic divergence has direct procurement implications: the multi-component route to hexahydro derivatives enables rapid analog generation for SAR exploration with higher throughput and lower cost per analog, whereas aromatic analogs require more resource-intensive synthetic investment.

Synthetic chemistry Library synthesis Lead optimization

8A-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one: Application Scenarios


Fragment Library Screening for Non-Planar Binding Sites

The rigid, non-planar hexahydroimidazo[1,2-a]pyridine core—with only 1 rotatable bond and envelope/screw-boat ring conformations demonstrated by X-ray crystallography [1]—makes this compound well-suited for fragment-based drug discovery campaigns targeting proteins with non-flat, three-dimensional binding pockets (e.g., allosteric sites, protein–protein interaction interfaces). Its pre-organized phenyl presentation and single H-bond donor enable interpretable SAR when used as a fragment hit, and its conformational rigidity (1 rotatable bond vs. 6 for flexible isomers) reduces the entropic penalty upon binding .

Multi-Component Chemistry for Insecticidal Lead Optimization

The hexahydroimidazo[1,2-a]pyridine scaffold is accessible through efficient one-pot, three-component reactions under ambient conditions, enabling rapid parallel synthesis of diverse analogs in 1–3 hours [1]. This synthetic efficiency supports high-throughput SAR exploration in agrochemical or antiparasitic programs. Class-level precedent demonstrates that hexahydroimidazo[1,2-a]pyridine derivatives exhibit insecticidal activity against cowpea aphids (Aphis craccivora), with optimized congeners achieving LC₅₀ values as low as 0.00918 mmol/L—3.8-fold more potent than the commercial neonicotinoid imidacloprid .

Differentiated CNS-Penetrant Chemical Probe Design

With a TPSA of 32.3 Ų (1.81-fold higher than the partially saturated 8-phenyl-5,6-dihydro analog at 17.82 Ų) and exactly 1 HBD, the target compound occupies a physicochemical space intermediate between highly permeable but HBD-devoid aromatic imidazo[1,2-a]pyridines and more polar, multi-HBD CNS agents [1]. This profile supports its use as a chemical probe scaffold where a balance of passive permeability and a single hydrogen-bond-donating interaction is desired for target engagement, offering a differentiated property set not available from aromatic imidazo[1,2-a]pyridine analogs [2].

Scaffold-Hopping Reference for Saturation-State Impact

The target compound serves as a key comparator in scaffold-hopping studies that systematically evaluate how progressive saturation of the imidazo[1,2-a]pyridine ring system (fully aromatic → dihydro → tetrahydro → hexahydro) impacts biological activity, selectivity, and ADME properties. The established cardiotonic pharmacology of aromatic 8-arylimidazo[1,2-a]pyridines [1] provides a reference baseline against which the hexahydro analog's properties can be compared, enabling data-driven decisions about the optimal saturation state for a given therapeutic target.

Quote Request

Request a Quote for 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.